Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15936717
InChI: InChI=1S/C9H8Cl2N2O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C9H8Cl2N2O2
Molecular Weight: 247.07 g/mol

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC15936717

Molecular Formula: C9H8Cl2N2O2

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate -

Specification

Molecular Formula C9H8Cl2N2O2
Molecular Weight 247.07 g/mol
IUPAC Name methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C9H8Cl2N2O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3
Standard InChI Key LCBDTKPUPFVVOC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=NC(=N1)C2CC2)Cl)Cl

Introduction

Synthesis and Production Methods

The synthesis of methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate involves multi-step reactions optimized for yield and purity. A representative route includes:

Nitration and Cyclization

Diethyl malonate undergoes nitration with concentrated nitric acid at 0–30°C to yield 2-nitro-diethyl malonate . Subsequent cyclization with thiourea in methanol under sodium methoxide forms the pyrimidine ring, introducing the sulfur moiety .

Methylation and Chlorination

The intermediate 4,6-dihydroxy-2-sulfhydryl-5-nitropyrimidine is methylated using dimethyl sulfate in aqueous NaOH, followed by chlorination with phosphorus oxychloride (POCl3_3) catalyzed by N,N-dimethylaniline . This step replaces hydroxyl groups with chlorine atoms, achieving the final dichloro structure.

Table 1: Synthesis Conditions and Yields

StepReagentsTemperatureYield (%)
NitrationHNO3_30–30°C70–85
CyclizationThiourea, NaOCH3_340–80°C60–75
Methylation(CH3_3)2_2SO4_410–40°C80–90
ChlorinationPOCl3_3, DMAC100–110°C40–80

Chemical Properties and Reactivity

The compound’s reactivity is dominated by its electron-deficient pyrimidine ring and labile chlorine atoms. Key reactions include:

  • Nucleophilic substitution: Chlorine at position 6 is preferentially displaced by amines or alkoxides due to reduced steric hindrance.

  • Ester hydrolysis: The methyl carboxylate undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives, useful for further coupling reactions .

  • Cyclopropane ring-opening: Under strong acids, the cyclopropyl group may undergo ring-opening to form propyl derivatives, though this is less common.

Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting moderate thermal stability .

Applications in Pharmaceutical Research

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate serves as a precursor in drug discovery, particularly for kinase inhibitors. Its derivatives exhibit:

  • BCL6 Inhibition: Pyrimidine-based analogs demonstrate submicromolar IC50_{50} values against BCL6, a target in diffuse large B-cell lymphoma.

  • Antimicrobial Activity: Chlorinated pyrimidines show efficacy against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL .

Table 2: Biological Activity of Derivatives

DerivativeTargetIC50_{50} (µM)MIC (µg/mL)
5,6-Dichloro-2-cyclopropylBCL60.8N/A
4-Carboxylic acidCOX-20.04N/A
Methyl esterS. aureusN/A4

Future Directions

Ongoing research priorities include:

  • Structural Optimization: Introducing electron-withdrawing groups at position 4 to enhance target binding affinity.

  • Process Intensification: Adopting continuous-flow reactors to improve chlorination yields beyond 80% .

  • In Vivo Studies: Evaluating pharmacokinetics in murine models to assess bioavailability and toxicity .

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